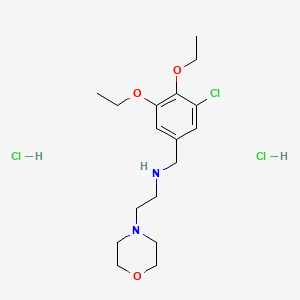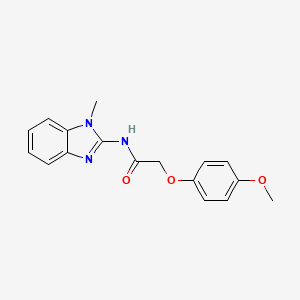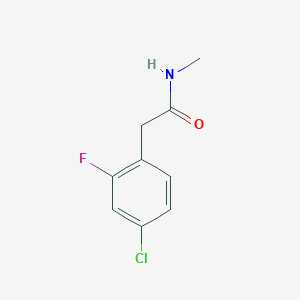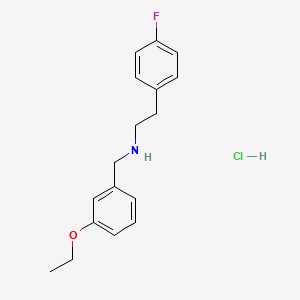
N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as harmine hydrochloride, is a naturally occurring beta-carboline alkaloid found in the seeds of the Syrian rue plant (Peganum harmala). The compound has been used for centuries in traditional medicine practices, particularly in the Middle East and North Africa. Harmine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
科学的研究の応用
Harmine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a number of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Harmine hydrochloride has been studied for its potential use in the treatment of a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
作用機序
Harmine hydrochloride acts as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, resulting in a number of pharmacological effects.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have a number of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may help to protect the brain from oxidative stress and inflammation. Harmine hydrochloride has also been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurological disorders.
実験室実験の利点と制限
Harmine hydrochloride has a number of advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride has been well-studied and has a known mechanism of action, making it a useful tool for investigating the effects of MAO-A inhibition. However, there are also limitations to the use of this compound hydrochloride in lab experiments. The compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, this compound hydrochloride has been shown to have off-target effects on other enzymes, which may complicate interpretation of experimental results.
将来の方向性
There are a number of future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride. One area of interest is the potential use of this compound hydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound hydrochloride may have applications in the treatment of depression and other mood disorders. Further research is needed to fully understand the pharmacological effects of this compound hydrochloride and its potential therapeutic applications.
合成法
Harmine hydrochloride can be synthesized through a number of methods, including extraction from the seeds of the Peganum harmala plant or through chemical synthesis. The most common method of synthesis involves the reaction of N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride with hydrochloric acid, resulting in the formation of this compound hydrochloride.
特性
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O3.2ClH/c1-3-22-16-12-14(11-15(18)17(16)23-4-2)13-19-5-6-20-7-9-21-10-8-20;;/h11-12,19H,3-10,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAODYCZBQZNNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[2-(2-phenylethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5418762.png)
![4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5418770.png)



![4-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5418781.png)
![3-imino-3-(1-piperidinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5418788.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5418805.png)

![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)
![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)

![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)